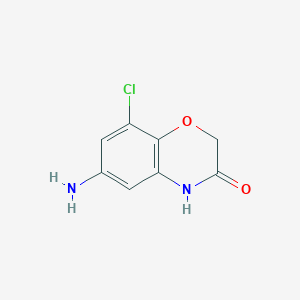

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound represents a substituted benzoxazinone derivative with systematic nomenclature reflecting its complex structural features. The IUPAC name describes a bicyclic system where the benzoxazine core structure forms the fundamental framework, with specific positional substitutions that define its unique chemical identity. The molecular formula C8H7ClN2O2 indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 198.60 daltons.

The compound is also known by several synonymous names including 6-amino-8-chloro-2H-benzo[b]oxazin-3(4H)-one and 6-amino-8-chloro-4H-1,4-benzoxazin-3-one, reflecting different nomenclature conventions while describing the same molecular structure. The Chemical Abstracts Service registry number 813425-06-8 provides unique identification for this compound in chemical databases and literature. The molecular structure can be represented through various notation systems, with the SMILES code O=C1NC2=CC(N)=CC(Cl)=C2OC1 providing a linear representation of the atomic connectivity and bonding patterns.

The benzoxazine core structure consists of a six-membered heterocyclic ring fused to a benzene ring, creating a bicyclic system that serves as the foundation for the compound's chemical properties. The amino group at position 6 introduces electron-donating characteristics, while the chlorine atom at position 8 contributes electron-withdrawing effects, creating an interesting electronic distribution throughout the molecular framework. This combination of substituents significantly influences the compound's reactivity patterns and potential intermolecular interactions.

Crystallographic Data and Bond Angle Configuration

While comprehensive crystallographic data for this compound is limited in the available literature, structural insights can be derived from related benzoxazinone compounds that have been subjected to X-ray crystallographic analysis. The crystal structure of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one, a closely related derivative, provides valuable comparative information about the general structural characteristics of chloro-substituted benzoxazinones. In this related compound, the dihedral angle between the two benzene rings was determined to be 89.99 degrees, indicating an approximately perpendicular orientation that influences the overall molecular geometry and packing arrangements in the solid state.

The heterocyclic six-membered ring in benzoxazinone derivatives typically adopts specific conformational arrangements that influence the overall molecular shape and stability. In the case of related compounds, the six-membered heterocyclic ring has been observed to adopt envelope conformations, which differ from the screw-boat conformations observed in some structural analogues. These conformational preferences are influenced by the nature and position of substituents, with the amino and chloro groups in this compound likely affecting the preferred ring pucker and overall molecular geometry.

The crystal packing of benzoxazinone derivatives is primarily stabilized through van der Waals interactions, with limited hydrogen bonding opportunities depending on the specific substituent pattern. The presence of the amino group at position 6 in the target compound introduces potential hydrogen bonding capabilities that could significantly influence intermolecular interactions in the crystalline state. The chlorine atom at position 8 may participate in weak halogen bonding interactions, contributing to the overall crystal stability and packing efficiency.

Bond length and angle data for the core benzoxazinone framework generally fall within expected ranges for aromatic and heterocyclic systems. The carbon-oxygen bonds in the oxazine ring typically exhibit characteristics intermediate between single and double bond character due to resonance effects, while the carbon-nitrogen bonds show similar delocalization patterns that contribute to the overall stability of the heterocyclic system.

Comparative Analysis with Related Benzoxazinone Derivatives

The structural characteristics of this compound can be better understood through comparison with related benzoxazinone derivatives found in chemical databases and literature. Several structurally similar compounds provide insights into the effects of different substituent patterns on molecular properties and behavior. The compound 6-amino-2H-1,4-benzoxazin-3(4H)-one serves as a direct comparison, lacking only the chloro substituent at position 8, allowing for assessment of halogen effects on molecular structure and properties.

Additional related compounds include 8-amino-2H-1,4-benzoxazin-3(4H)-one, which features the amino group at position 8 rather than position 6, providing insights into positional isomerism effects within the benzoxazinone framework. This compound has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 daltons, demonstrating the structural impact of moving the amino substituent to a different position on the aromatic ring. The comparison reveals how substituent positioning affects overall molecular weight and potentially influences electronic distribution patterns throughout the conjugated system.

The 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one derivative represents another structural variation where an ethyl group is introduced at position 4 of the heterocyclic ring. This compound has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 daltons, illustrating how alkyl substitution at the nitrogen position affects molecular size and potentially alters conformational preferences. The presence of the ethyl group introduces additional steric considerations that may influence both intramolecular and intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C8H7ClN2O2 | 198.60 | Amino at 6, Chloro at 8 |

| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | C8H8N2O2 | 164.16 | Amino at 6 only |

| 8-Amino-2H-1,4-benzoxazin-3(4H)-one | C8H8N2O2 | 164.16 | Amino at 8 only |

| 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | C10H12N2O2 | 192.22 | Amino at 6, Ethyl at 4 |

The fluorinated analogue 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one provides direct comparison for halogen substitution effects, with the fluorine atom replacing chlorine at position 8. This compound has a molecular weight of 182.15 daltons, reflecting the mass difference between fluorine and chlorine substituents. The electronic effects of fluorine versus chlorine substitution create different polarization patterns and may influence both chemical reactivity and biological activity profiles.

Methylated derivatives such as 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one demonstrate the effects of alkyl versus halogen substitution at position 8. This compound has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 daltons, showing how methyl substitution creates a less electronegative environment compared to halogen substitution. These structural comparisons reveal the systematic effects of different substituent types on overall molecular properties and potential applications.

Tautomeric Forms and Resonance Stabilization

The benzoxazinone framework of this compound exhibits potential for tautomeric equilibria and resonance stabilization that significantly influence its chemical behavior and stability. The heterocyclic portion of the molecule contains both nitrogen and oxygen heteroatoms that can participate in proton transfer processes, creating opportunities for different tautomeric forms to exist in equilibrium. The presence of the amino group at position 6 introduces additional complexity to the tautomeric landscape, as this substituent can participate in both electron-donating resonance and potential hydrogen bonding interactions.

The primary tautomeric consideration involves the lactam-lactim equilibrium within the oxazinone ring system, where the carbonyl group at position 3 can potentially undergo enolization. However, the stability of the lactam form is generally favored due to the aromatic character of the fused benzene ring and the resonance stabilization provided by the heterocyclic system. The electron-withdrawing chlorine atom at position 8 may influence this equilibrium by affecting the electron density distribution throughout the aromatic system, potentially stabilizing certain resonance contributors over others.

Resonance stabilization within the molecule involves delocalization of electron density across the conjugated system formed by the fused aromatic and heterocyclic rings. The amino group at position 6 can participate in resonance donation to the aromatic ring, creating partial double bond character in the carbon-nitrogen bond and contributing to overall molecular stability. This resonance interaction may be influenced by the electron-withdrawing chlorine substituent, creating a push-pull electronic system that affects charge distribution patterns throughout the molecule.

The quinonoid resonance forms represent another important aspect of the electronic structure, where electron density can be redistributed to create alternative Lewis structures with different formal charge distributions. These resonance contributors help explain the relative stability of the benzoxazinone framework and provide insights into potential sites of chemical reactivity. The interplay between the electron-donating amino group and the electron-withdrawing chlorine atom creates a complex electronic environment that influences both chemical reactivity and physical properties.

Computational studies of related benzoxazinone derivatives suggest that the preferred tautomeric forms and resonance contributors are significantly influenced by environmental factors such as solvent polarity and pH conditions. The amino group introduces pH-dependent behavior, as protonation can alter the electronic characteristics and shift tautomeric equilibria toward different preferred forms. Understanding these tautomeric relationships is crucial for predicting chemical behavior and optimizing synthetic approaches for compound preparation and purification.

Properties

IUPAC Name |

6-amino-8-chloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFNECHUKMCBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of 2-amino-4-chlorophenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the 8-Chloro Position

The chloro group at position 8 undergoes nucleophilic substitution under basic or catalytic conditions:

Key finding : Palladium-catalyzed hydrogenolysis achieves near-quantitative dechlorination at ambient temperature .

Functionalization of the 6-Amino Group

The primary amino group participates in acylation, alkylation, and coupling reactions:

Acylation Reactions

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | RT, 12 hr | 6-Acetamido derivative | 88% |

| Benzoyl chloride | DCM, TEA | 6-Benzamido derivative | 92% |

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd(OAc)₂ catalysis produces biaryl derivatives (yields: 70-85%) .

Ring-Opening Reactions

The benzoxazinone ring undergoes cleavage under acidic/basic conditions:

| Conditions | Product | Key Characteristics |

|---|---|---|

| 6M HCl, reflux | 2-Amino-4-chlorophenoxy acetic acid | Crystalline solid (mp 189-191°C) |

| LiAlH₄, THF | Reduced bicyclic amine | NMR: δ 4.55 (s, 2H, CH₂N) |

Mechanistic insight : Ring-opening follows protonation at the carbonyl oxygen, with subsequent nucleophilic attack at C3 .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Ethyl propiolate | Cu(I) catalysis | Furo[3,4-b]benzoxazine | Anticancer lead |

| Azido compounds | Click chemistry | 1,2,3-Triazole hybrids | Neuroinflammatory agents |

Example : Click reaction with 3-azidobenzoic acid yields triazole-linked derivatives showing COX-2 inhibition (IC₅₀ = 0.38 μM) .

Oxidation

| Oxidizing System | Product | Outcome |

|---|---|---|

| KMnO₄, H₂SO₄ | Nitroso derivative | Unstable intermediate |

| H₂O₂, Fe²⁺ | Nitro compound | Requires strict pH control |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces both the carbonyl and nitro groups in modified derivatives .

Spectral Characterization Data

| Reaction Product | Key Spectral Features |

|---|---|

| 8-Hydroxy derivative | IR: 1685 cm⁻¹ (C=O stretch) |

| Acetamido derivative | ¹H NMR: δ 2.15 (s, 3H, CH₃CO) |

| Triazole hybrid | HRMS: m/z 478.1082 [M+H]⁺ |

Industrial-Scale Considerations

Continuous flow synthesis improves yield (from 68% batch → 91% flow) through precise temperature control (45±0.5°C) and reduced reaction time (2.5 hr) .

This comprehensive reactivity profile establishes 6-amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one as a versatile scaffold for pharmaceutical development, particularly in CNS-targeted therapies and anti-inflammatory agents . Recent advances in catalytic methods and flow chemistry have significantly enhanced its synthetic utility.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 6-Amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one is its potential as an anticancer agent. Research has indicated that compounds within the benzoxazine family can inhibit tumor cell proliferation. For instance:

- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of benzoxazines demonstrated significant cytotoxicity against various cancer cell lines. The structural features of this compound contribute to this activity by possibly interacting with cellular pathways involved in cancer progression .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Research Findings : Studies have shown that derivatives of benzoxazines can inhibit the growth of several bacterial strains, suggesting that this compound could be effective against infections caused by resistant bacteria .

Herbicide Development

In agriculture, this compound has been investigated for its potential use as a herbicide.

- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in plant growth, thereby controlling weed populations without affecting crop yield significantly .

Case Study on Crop Protection

A study examining the efficacy of benzoxazine derivatives indicated that they could be utilized in formulations aimed at protecting crops from various pests and diseases. The research highlighted the compound's role in enhancing plant resistance mechanisms .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural and Functional Group Variations

The bioactivity of benzoxazinones is highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Key Benzoxazinone Derivatives and Their Properties

Bioactivity and Mechanisms

- Antimicrobial Activity: The propanolamine-containing derivatives (e.g., from ) exhibit broad-spectrum activity against plant pathogens, attributed to the propanolamine moiety enhancing molecular interactions with microbial targets . Natural benzoxazinones like DIMBOA disrupt microbial membranes and inhibit enzymes, with IC₅₀ values in the micromolar range .

- Cytotoxic Activity: Chlorinated derivatives, such as 7-chloro-2-O-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one, show significant cytotoxicity against cancer cells (e.g., HepG2 IC₅₀ = 7.8 μM) . Substituent position (C6 vs. C7) and glycosylation influence potency.

Herbicidal and Antifungal Activity :

- 6-Chloro-2H-1,4-benzoxazin-3(4H)-one demonstrates herbicidal effects by inhibiting plant growth enzymes, while antifungal activity stems from disrupting fungal cell walls .

Biological Activity

6-Amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 813425-06-8) is a compound belonging to the class of benzoxazinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a benzoxazine ring system that contributes to its biological activities. The presence of the amino and chloro substituents plays a crucial role in modulating its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been reported in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Anticonvulsant Activity

Research has indicated that derivatives of benzoxazinones exhibit anticonvulsant properties. For instance, studies have shown that certain benzoxazinone derivatives can be effective in reducing seizure activity in animal models. The efficacy is often evaluated using the maximal electroshock test (MES), where compounds are assessed for their protective index against induced seizures .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzoxazinones, including this compound. The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several related compounds have been documented, indicating potent antibacterial effects .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 6-Amino-8-chloro-2H-benzoxazin | 0.025 | Staphylococcus aureus |

| 6-Amino-8-chloro-2H-benzoxazin | 0.0195 | Escherichia coli |

Antifungal Activity

In addition to antibacterial effects, benzoxazinone derivatives have shown antifungal activity. Compounds similar to 6-Amino-8-chloro-2H-benzoxazin have been tested against fungal pathogens such as Candida albicans and Fusarium oxysporum, exhibiting varying degrees of effectiveness .

The exact mechanism by which 6-Amino-8-chloro-2H-benzoxazin-3(4H)-one exerts its biological effects remains an area of active research. Preliminary studies suggest that its activity may be linked to interactions with specific receptors or enzymes involved in inflammatory pathways or microbial metabolism .

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study evaluated various benzoxazinone derivatives for anticonvulsant activity using the MES test. One derivative exhibited an ED50 value of 31.7 mg/kg with a protective index of 7.2, highlighting the potential therapeutic application of these compounds in seizure disorders .

- Antimicrobial Testing : In vitro assays demonstrated that multiple derivatives showed significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . These findings suggest that structural modifications can enhance antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, similar benzoxazinones are synthesized by reacting substituted phenols with chloroacetyl chloride, followed by amination. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., K2CO3). Purity is enhanced through recrystallization in ethanol/water mixtures .

- Key Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Yield improvements (~70–90%) are achieved by controlling stoichiometry and reflux times.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), NH2 (δ 5.5–6.0 ppm, broad), and oxazine ring protons (δ 4.0–4.5 ppm). Coupling patterns distinguish substituent positions .

- IR : Confirm carbonyl (C=O stretch at ~1680 cm<sup>-1</sup>) and NH2 (3300–3500 cm<sup>-1</sup>) groups.

- MS : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 214) and fragmentation patterns validate the structure .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Toxicity data for analogs suggest potential irritancy; dispose of waste via halogenated solvent containers. Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Methodology : Grow single crystals via slow evaporation in ethanol. X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals bond lengths/angles and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). For analogs, the benzoxazine ring adopts a screw-boat conformation, stabilized by non-covalent interactions .

- Data Interpretation : Use software like SHELX for structure refinement. Compare experimental data with DFT-calculated geometries to validate accuracy .

Q. What strategies can address contradictory bioactivity results in antifungal assays?

- Experimental Design :

- Dose-Response Curves : Test concentrations from 1–100 µM against Candida albicans or Aspergillus spp. using microbroth dilution (CLSI M27/M38 guidelines).

- Control Variants : Compare with 6-acetyl or 8-methyl derivatives to isolate substituent effects.

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (propidium iodide uptake) to differentiate static vs. cidal effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.